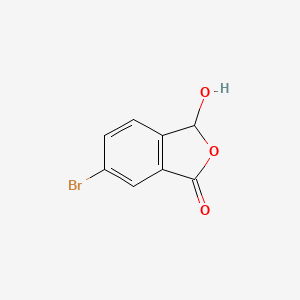

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Description

Properties

IUPAC Name |

6-bromo-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBSHOWTOFSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one typically involves the bromination of 3-hydroxy-2-benzofuran-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction Reactions: The compound can undergo reduction to form the corresponding alcohol or alkane.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 6-substituted derivatives such as 6-azido, 6-thio, or 6-alkoxy derivatives.

Oxidation Reactions: Formation of 3-keto-2-benzofuran-1-one or 3-carboxy-2-benzofuran-1-one.

Reduction Reactions: Formation of 3-hydroxy-2-benzofuran-1-ol or 3-hydroxy-2-benzofuran-1-ane.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential biological activities of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against specific bacterial strains .

- Antifungal Properties : Some derivatives demonstrate antifungal activity against Candida species, with MIC values around 100 μg/mL . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties. They may act by:

- Inhibiting Topoisomerases : These enzymes are crucial for DNA replication and repair; their inhibition can lead to cancer cell death .

- Modulating Signaling Pathways : Compounds can interact with various cellular receptors and kinases, affecting cell proliferation and apoptosis.

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to undergo various chemical transformations allows for the development of novel therapeutic agents targeting multiple diseases.

Case Studies

- Antimicrobial Agents Development : A study synthesized several halogenated benzofuran derivatives that exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. These findings suggest that halogenation may improve the efficacy of the compounds against resistant strains .

- Cancer Therapeutics : Research into benzofuran derivatives has led to the identification of compounds that selectively inhibit cancer cell growth while sparing normal cells. These compounds are being explored as potential leads for new anticancer drugs .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. Additionally, it may interact with microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one with structurally related benzofuran derivatives, highlighting substituents, molecular properties, and key research findings.

*Note: Molecular weight estimated based on structural analogy to 6-Bromobenzofuran-3(2H)-one (C₈H₅BrO₂, MW 213.03) with added hydroxyl group.

Key Findings from Comparative Analysis:

Chlorine substituents (e.g., in 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one) reduce molecular weight compared to brominated analogs but may decrease reactivity due to weaker leaving-group ability .

Steric and Electronic Modifications :

- Bulky groups like bromophenylmethylene in (3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one introduce steric hindrance, altering reaction pathways in cross-coupling reactions .

- Chiral centers (e.g., in (+)-6-Bromo-3-phenyl-1,3-dihydro-2-benzofuran-1-one) enable enantioselective synthesis, critical for pharmaceutical applications .

Applications in Drug Discovery :

- Pyridinylmethoxy derivatives (e.g., 5-[(2-Bromo-6-methylpyridin-3-yl)methoxy]-1,3-dihydro-2-benzofuran-1-one) are explored as kinase inhibitors due to improved solubility and target engagement .

- Halogenated acetyl groups (e.g., in methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) serve as intermediates in agrochemical synthesis .

Biological Activity

Overview

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family, characterized by a bromine atom at the 6th position and a hydroxyl group at the 3rd position. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's synthesis typically involves bromination of 3-hydroxy-2-benzofuran-1-one, utilizing reagents like bromine or N-bromosuccinimide in various solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values reveal its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.039 |

| Bacillus mycoides | 0.0048 |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The mechanism of action for the anticancer properties of this compound involves inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. By disrupting these processes, the compound shows potential in cancer treatment applications. Studies have indicated that it can lead to apoptosis in cancer cells, highlighting its therapeutic promise.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial effects of various benzofuran derivatives, this compound was compared with non-brominated analogs. The results indicated that bromination significantly enhanced antimicrobial efficacy, with lower cytotoxicity observed compared to its precursors .

Case Study 2: Anticancer Research

An investigation into the anticancer effects involved administering varying doses of this compound to cancer cell lines in vitro. The findings showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits topoisomerase enzymes, disrupting DNA replication.

- Membrane Interaction : It interacts with microbial membranes leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, such as 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine and other halogenated benzofurans, 6-Bromo-3-hydroxy exhibits unique reactivity and biological activity due to its specific functional groups.

| Compound Name | Biological Activity |

|---|---|

| 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran | Antimicrobial, Anticancer |

| 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | Moderate Antimicrobial |

| Non-brominated benzofurans | Lower Antimicrobial Activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.